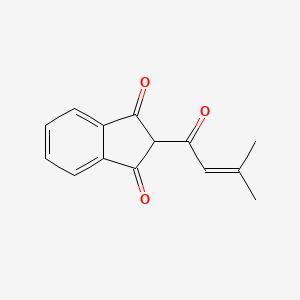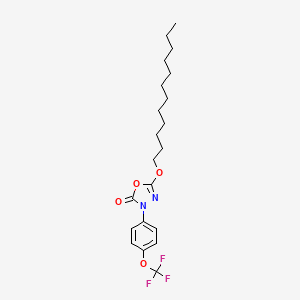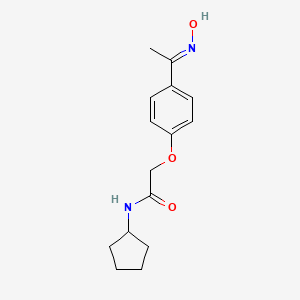
Acetamide, N-cyclopentyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-cyclopentyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)-: is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an acetamide group, a cyclopentyl ring, and a phenoxy group with a hydroxyimino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-cyclopentyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The synthesis begins with the preparation of the phenoxy intermediate by reacting a suitable phenol derivative with an appropriate halogenating agent under controlled conditions.
Introduction of the Hydroxyimino Group: The phenoxy intermediate is then subjected to a reaction with a suitable oxime reagent to introduce the hydroxyimino group.
Cyclopentylation: The resulting compound is further reacted with a cyclopentylating agent to introduce the cyclopentyl ring.
Acetamidation: Finally, the compound undergoes acetamidation to form the desired Acetamide, N-cyclopentyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)-.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-cyclopentyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-cyclopentyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Acetamide, N-cyclopentyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)- involves its interaction with specific molecular targets and pathways. The hydroxyimino group is known to interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to bind to specific sites, leading to various biological effects. Further research is needed to fully elucidate the detailed mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-cyclopentyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)-: shares similarities with other acetamide derivatives and phenoxy compounds.
N-cyclopentyl-2-{4-[1-(hydroxyimino)ethyl]phenoxy}acetamide: is a closely related compound with similar structural features.
Uniqueness
The uniqueness of Acetamide, N-cyclopentyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
51828-66-1 |
|---|---|
Molekularformel |
C15H20N2O3 |
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
N-cyclopentyl-2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]acetamide |
InChI |
InChI=1S/C15H20N2O3/c1-11(17-19)12-6-8-14(9-7-12)20-10-15(18)16-13-4-2-3-5-13/h6-9,13,19H,2-5,10H2,1H3,(H,16,18)/b17-11+ |
InChI-Schlüssel |
HPIBZQTVUVRUDV-GZTJUZNOSA-N |
Isomerische SMILES |
C/C(=N\O)/C1=CC=C(C=C1)OCC(=O)NC2CCCC2 |
Kanonische SMILES |
CC(=NO)C1=CC=C(C=C1)OCC(=O)NC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


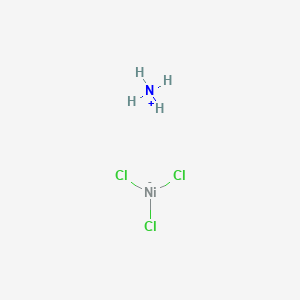
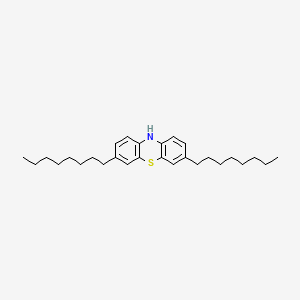
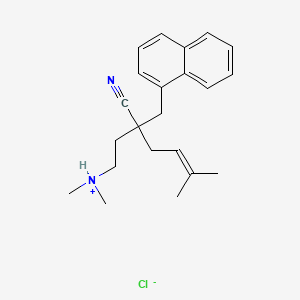



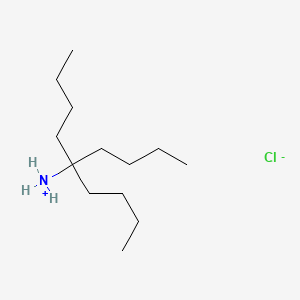


![1-Propanaminium, 3,3'-[1,6-hexanediylbis(oxy)]bis[2-hydroxy-N,N,N-trimethyl-, dichloride](/img/structure/B13760653.png)
